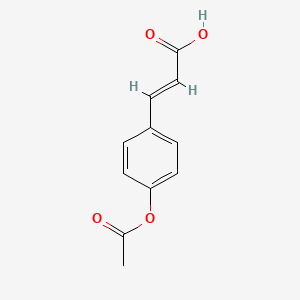

4-Acetoxycinnamic acid

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(4-acetyloxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHBHNKBISXCEP-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15486-19-8 | |

| Record name | p-Acetoxycinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-acetoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxycinnamic acid, a derivative of the naturally occurring phenolic compound p-coumaric acid, is a molecule of growing interest in the scientific community. Its structural similarity to other cinnamic acid derivatives, which are known to possess a wide range of biological activities, has prompted investigations into its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and known biological activities of this compound, tailored for professionals in research and drug development.

Core Chemical Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical identifiers and properties is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-3-[4-(acetyloxy)phenyl]prop-2-enoic acid | [1] |

| Synonyms | p-Acetoxycinnamic acid, 4-Acetylcoumaric acid | [1] |

| CAS Number | 15486-19-8 | [1] |

| Molecular Formula | C₁₁H₁₀O₄ | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| Melting Point | 205-208 °C | [1] |

| Boiling Point | 209-211 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| pKa | 4.39 ± 0.10 (Predicted) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols for the synthesis, purification, and analysis of this compound.

Synthesis from p-Coumaric Acid

A common and straightforward method for the synthesis of this compound is through the acetylation of p-coumaric acid.

Materials:

-

p-Coumaric acid

-

Acetic anhydride

-

Pyridine (catalyst)

-

Hydrochloric acid (HCl), 1M

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Büchner funnel and flask

Procedure:

-

In a round bottom flask, dissolve p-coumaric acid in pyridine with stirring.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution while maintaining stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into ice-cold 1M HCl to precipitate the product.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate thoroughly with cold distilled water to remove any remaining acid and pyridine.

-

Dry the crude this compound in a desiccator or under vacuum.

Purification by Recrystallization

To obtain high-purity this compound, recrystallization is a standard and effective purification technique. A mixed solvent system of ethanol and water is commonly employed.

Materials:

-

Crude this compound

-

Ethanol

-

Distilled water

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

-

Heat the solution gently on a hot plate to ensure complete dissolution.

-

While the solution is hot, slowly add hot distilled water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point.

-

If excess water is added and the solution becomes overly cloudy, add a small amount of hot ethanol to redissolve the precipitate.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the purified crystals.

Analytical Methods

Accurate and reliable analytical methods are essential for the characterization and quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and 0.1% acetic acid in water is often effective. A typical starting condition could be 40:60 (v/v) methanol:acidified water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 310 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expected Chemical Shifts (δ, ppm): Peaks corresponding to the acetyl protons, aromatic protons, and the vinylic protons of the cinnamic acid backbone are expected. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Sample Preparation: As for ¹H NMR.

-

Expected Chemical Shifts (δ, ppm): Resonances for the carbonyl carbons (ester and carboxylic acid), aromatic carbons, vinylic carbons, and the acetyl methyl carbon are expected.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The KBr pellet method is commonly used for solid samples.[2] Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

-

Expected Absorptions (cm⁻¹):

-

~1750 cm⁻¹ (C=O stretch of the acetate ester)

-

~1680 cm⁻¹ (C=O stretch of the carboxylic acid)

-

~1630 cm⁻¹ (C=C stretch of the alkene)

-

~1600, 1510 cm⁻¹ (C=C stretches of the aromatic ring)

-

Broad O-H stretch from the carboxylic acid dimer.

-

Mass Spectrometry (MS)

-

Ionization Method: Electrospray ionization (ESI) in negative ion mode is suitable for detecting the deprotonated molecule [M-H]⁻.

-

Fragmentation: Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely result in the loss of the acetyl group and decarboxylation, providing structural confirmation.

Biological Activities and Potential Applications in Drug Development

This compound has demonstrated a range of biological activities that suggest its potential for further investigation in drug development.

Antimicrobial Activity

Studies have shown that this compound possesses bactericidal properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The proposed mechanism of action involves the disruption of bacterial membrane permeability and the inhibition of lipid synthesis.[1]

Anti-inflammatory and Anticancer Potential

While direct evidence for this compound is still emerging, many cinnamic acid derivatives are known to exhibit anti-inflammatory and anticancer properties. The anti-inflammatory effects of related compounds are often attributed to the inhibition of key inflammatory mediators and signaling pathways.

One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a central role in inflammation and cancer. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Some cinnamic acid derivatives have been shown to inhibit this pathway.

Furthermore, research on related compounds suggests that this compound could potentially induce apoptosis (programmed cell death) in cancer cells. The induction of apoptosis is a key mechanism for many chemotherapeutic agents. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.

Conclusion

This compound is a compound with a well-defined chemical profile and promising, albeit still developing, biological activity. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, purify, and analyze this molecule. Further investigation into its specific mechanisms of action, particularly its effects on key signaling pathways implicated in disease, will be crucial in unlocking its full therapeutic potential. As research continues, this compound may emerge as a valuable lead compound in the development of new antimicrobial, anti-inflammatory, or anticancer agents.

References

A Comprehensive Technical Guide to the Synthesis of 4-Acetoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 4-acetoxycinnamic acid, a valuable compound in various research and development sectors. The primary and most efficient synthetic route involves the acetylation of 4-hydroxycinnamic acid (p-coumaric acid). This document outlines the detailed experimental protocol for this method, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and a general experimental workflow to aid in comprehension and practical application.

Introduction

This compound, also known as p-acetoxycinnamic acid, is an acetate ester derivative of trans-4-coumaric acid.[1][2][3] Its parent compound, p-coumaric acid, is a naturally occurring phenolic acid with known antioxidant, antimicrobial, and anti-inflammatory properties.[4][5] The acetylation of p-coumaric acid to form this compound can modify its physicochemical properties, potentially influencing its biological activity and making it a compound of interest for drug development and other applications. This guide focuses on the prevalent and accessible method for its synthesis.

Synthetic Pathway

The most common and straightforward method for the synthesis of this compound is through the esterification of 4-hydroxycinnamic acid with acetic anhydride. This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid.

A general scheme for this reaction is presented below:

Caption: Synthesis of this compound via acetylation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₄[1][6][7] |

| Molecular Weight | 206.19 g/mol [1] |

| IUPAC Name | (2E)-3-[4-(acetyloxy)phenyl]prop-2-enoic acid[1][6] |

| Synonyms | p-Acetoxycinnamic acid, Acetylated coumaric acid[1][7][8] |

| Melting Point | 205-208 °C[7][9] |

| Appearance | White to cream crystalline powder[6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[9] |

| CAS Number | 15486-19-8[1][6][7] |

Experimental Protocol: Acetylation of 4-Hydroxycinnamic Acid

This section provides a detailed methodology for the synthesis of this compound.

4.1. Materials and Reagents

-

4-Hydroxycinnamic acid (p-coumaric acid)

-

Acetic anhydride

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Diethyl ether (or other suitable recrystallization solvent)

-

Sodium bicarbonate (for neutralization, optional)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

4.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

Spectroscopic instruments for characterization (e.g., FT-IR, NMR)

4.3. Detailed Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxycinnamic acid in an excess of acetic anhydride.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reaction: Heat the reaction mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold deionized water to precipitate the product and hydrolyze the excess acetic anhydride.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and sulfuric acid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or diethyl ether) to obtain pure this compound.

-

Drying: Dry the purified crystals under vacuum.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

4.4. General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. This compound | C11H10O4 | CID 5373941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [glpbio.cn]

- 3. This compound | 15486-19-8 [amp.chemicalbook.com]

- 4. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis and Characterization of p-Coumaric Acid Derivatives and Determination of Radical Scavenging Potential [scholarlycommons.pacific.edu]

- 5. biomedres.us [biomedres.us]

- 6. This compound, predominantly trans, 98+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, predominantly trans, 98+% | Fisher Scientific [fishersci.ca]

- 8. This compound (CAS 15486-19-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 15486-19-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to the Discovery and Enduring Legacy of Cinnamic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring aromatic organic compound, and its diverse derivatives have long been a subject of intense scientific scrutiny. From their initial discovery in the fragrant bark of cinnamon trees to their current applications in pharmaceuticals, fragrances, and industrial synthesis, the journey of these molecules is a testament to the power of natural product chemistry and the relentless pursuit of therapeutic innovation. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of cinnamic acid and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.

I. Discovery and Historical Milestones

The story of cinnamic acid is intrinsically linked to the history of cinnamon, a prized spice for millennia. While the use of cinnamon dates back to ancient civilizations, the isolation of its key chemical constituent, cinnamaldehyde, and the subsequent discovery of cinnamic acid were pivotal moments in the development of organic chemistry.

Early Observations and Isolation:

The characteristic aroma of cinnamon is primarily due to cinnamaldehyde. Early chemists and apothecaries were aware of the essential oil obtainable from cinnamon bark. It was in 1872 that the German chemists Friedrich Beilstein and A. Kuhlberg first isolated cinnamic acid from this oil[1]. This discovery opened the door to understanding the chemical composition of this important natural product.

The Dawn of Synthesis:

The late 19th century was a period of rapid advancement in synthetic organic chemistry. The ability to synthesize naturally occurring compounds in the laboratory was a major goal. The first synthesis of cinnamic acid was achieved through the base-catalyzed condensation of acetyl chloride and benzaldehyde, followed by hydrolysis[2].

Several other pioneering synthetic methods soon followed, laying the groundwork for the large-scale production of cinnamic acid and its derivatives:

-

The Perkin Reaction (1868): Developed by William Henry Perkin, this reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. It became a cornerstone for the synthesis of α,β-unsaturated aromatic acids, including cinnamic acid[3].

-

Claisen Condensation (1890): Rainer Ludwig Claisen described the synthesis of ethyl cinnamate through the reaction of ethyl acetate with benzaldehyde in the presence of a sodium base[2]. This method provided a valuable route to cinnamic acid esters.

-

Knoevenagel Condensation: This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base[4].

These early synthetic achievements not only provided a means to produce cinnamic acid independently of its natural sources but also paved the way for the creation of a vast array of derivatives with unique properties and applications.

II. Natural Occurrence and Biosynthesis

Cinnamic acid and its derivatives are widespread in the plant kingdom, where they play crucial roles in various physiological processes. They are obtained from sources like oil of cinnamon, balsams such as storax, and shea butter[2].

Key Natural Sources:

| Natural Source | Compound(s) | Typical Concentration | Reference |

| Cinnamomum cassia (Cassia) | Cinnamic acid, Cinnamaldehyde | Cinnamic acid: 20.10 mg/100 g FW (average) | [5] |

| Cinnamaldehyde: 55-75% of essential oil | [6][7] | ||

| Storax (from Liquidambar species) | Cinnamic acid | Varies | [2] |

| Propolis | Cinnamic acid and its esters | 1-1.5% | [8] |

| Strawberries | trans-Cinnamic acid | 2.91 to 4.97 µg/g | [8][9] |

Biosynthesis:

In plants, cinnamic acid is a central intermediate in the biosynthesis of a vast array of natural products, including lignols (precursors to lignin), flavonoids, isoflavonoids, coumarins, and stilbenes[2]. The key enzyme responsible for its formation is phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of the amino acid L-phenylalanine to produce trans-cinnamic acid.

Biosynthesis of trans-Cinnamic Acid from L-Phenylalanine.

III. Key Synthetic Methodologies and Experimental Protocols

The ability to synthesize cinnamic acid and its derivatives efficiently and with high purity is crucial for their use in research and industry. Several methods have been developed and refined over the years.

A. Perkin Reaction

The Perkin reaction remains a classic and widely used method for synthesizing cinnamic acids. It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, catalyzed by an alkali salt of the corresponding acid[3].

Detailed Experimental Protocol for the Synthesis of trans-Cinnamic Acid via Perkin Reaction:

Materials:

-

Benzaldehyde (4 g)[1]

-

Acetic anhydride (6 g)[1]

-

Anhydrous sodium acetate (2 g)[1]

-

Sodium hydroxide solution

-

Hydrochloric acid

-

Activated charcoal

Procedure:

-

Combine 4 g of benzaldehyde, 6 g of acetic anhydride, and 2 g of anhydrous sodium acetate in a round-bottomed flask fitted with an air condenser[1].

-

Heat the mixture in an oil bath at 160-180°C for approximately 3 hours[1][10].

-

While still hot, pour the reaction mixture into a larger flask and neutralize it with an aqueous sodium hydroxide solution to convert the cinnamic acid into its sodium salt. The pH should be checked to ensure it is alkaline[1].

-

Remove any unreacted benzaldehyde by extraction with a suitable organic solvent in a separatory funnel[1].

-

Add activated charcoal to the aqueous solution of sodium cinnamate and filter the mixture while hot to remove impurities[1].

-

Acidify the filtrate with hydrochloric acid to precipitate the cinnamic acid[1].

-

Collect the white crystals of cinnamic acid by vacuum filtration, wash with cold water, and dry[1].

Yields: Yields for the Perkin reaction can vary depending on the specific substrates and reaction conditions, but are generally in the range of 45-92%[11][12].

B. Knoevenagel Condensation

The Knoevenagel condensation provides an alternative route to cinnamic acids, particularly when the Perkin reaction is not suitable. It involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, like malonic acid, in the presence of a weak base[4].

Detailed Experimental Protocol for the Synthesis of trans-Cinnamic Acid via Knoevenagel Condensation:

Materials:

-

Benzaldehyde (0.10 moles)[4]

-

Malonic acid (0.11 moles)[4]

-

95% Ethanol (25 mL)[4]

-

Pyridine (2.5 mL)[4]

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine 0.10 moles of freshly distilled benzaldehyde, 0.11 moles of malonic acid, 25 mL of 95% ethanol, and 2.5 mL of pyridine[4].

-

Heat the mixture to a gentle reflux for 6 to 8 hours[4].

-

After cooling, a large mass of crystals will form. Break up the crystal mass with a spatula and cool the reaction mixture in an ice bath[4].

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash it with two 3 mL portions of cold 95% ethanol[4].

-

Recrystallize the crude cinnamic acid from ethanol and air dry the crystals[4].

Yields: The Knoevenagel condensation can provide good to excellent yields of cinnamic acids, often in the range of 75-85%[4]. A microwave-assisted version of this reaction can dramatically reduce the reaction time to a few minutes and provide excellent yields[13].

C. Claisen-Schmidt Condensation (for Chalcone Synthesis)

The Claisen-Schmidt condensation is a crucial reaction for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are important precursors to flavonoids and possess a wide range of biological activities. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone[14].

Detailed Experimental Protocol for the Synthesis of a Chalcone via Claisen-Schmidt Condensation:

Materials:

-

Aromatic aldehyde (e.g., 5-(3-Fluorophenyl)furan-2-carbaldehyde, 1.0 mmol)[14]

-

Substituted acetophenone (e.g., acetophenone, 1.0 mmol)[14]

-

Ethanol (15-20 mL)[14]

-

40-50% aqueous solution of Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (1-2 mL)[14]

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 mmol of the aromatic aldehyde and 1.0 mmol of the substituted acetophenone in 15-20 mL of ethanol[14].

-

To the stirred solution, add the aqueous KOH or NaOH solution dropwise at room temperature. A color change or precipitate formation is often observed[14].

-

Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)[14].

-

Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water and stir for 15-20 minutes to ensure complete precipitation[14].

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral[14].

-

Purify the crude product by recrystallization from a suitable solvent, typically ethanol[14].

Yields: The Claisen-Schmidt condensation can provide variable yields depending on the substrates. Grinding techniques have been shown to provide higher yields (up to 32.6%) compared to the traditional reflux method (9.2%) and are considered a greener synthetic approach[15].

IV. Biological Activities and Signaling Pathways

Cinnamic acid and its derivatives exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

A. Anti-inflammatory Activity

Many cinnamic acid derivatives possess potent anti-inflammatory properties. This activity is often attributed to their ability to interfere with pro-inflammatory signaling cascades[2][16].

Modulation of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Cinnamic acid derivatives, such as caffeic acid and ferulic acid, have been shown to inhibit the activation of NF-κB[17][18]. This inhibition can occur through various mechanisms, including preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This, in turn, prevents the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes like TNF-α and IL-6[17].

Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

B. Anticancer Activity

Numerous studies have highlighted the anticancer potential of cinnamic acid derivatives against various cancer cell lines, including breast, colon, and lung cancer[19][20]. One of the key mechanisms underlying their anticancer effect is the induction of apoptosis.

Induction of the Apoptotic Pathway:

Cinnamic acid and its derivatives can trigger apoptosis, or programmed cell death, in cancer cells through both intrinsic and extrinsic pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic process. For instance, cinnamic acid has been shown to induce apoptosis in human melanoma cells, as evidenced by the activation of caspase-3 and caspase-9[21][22][23].

Simplified representation of apoptosis induction by cinnamic acid derivatives.

Quantitative Data on Anticancer Activity:

| Derivative | Cell Line | IC50 Value | Reference |

| Cinnamic Acid | HT-144 (Melanoma) | 2.4 mM | [22] |

| Compound 55p | Bel7402/5-FU (Hepatocellular Carcinoma) | Potent (specific value not provided) | [19] |

| Compound 5 | A-549 (Lung Cancer) | 10.36 µM | [24] |

| Compound 12 | A-549 (Lung Cancer) | > 25 µM | [24] |

| Compound 117 | (COX-1 inhibitor) | 4.3 µM | [25] |

| Compound 117 | (COX-2 inhibitor) | 1.09 µM | [25] |

V. Experimental Workflows for Biological Evaluation

The systematic evaluation of the biological activities of cinnamic acid derivatives is essential for drug discovery and development. Standardized experimental workflows are employed to screen for and characterize their therapeutic potential.

A. Workflow for Evaluating Anti-inflammatory Activity

A typical workflow for assessing the anti-inflammatory properties of a novel cinnamic acid derivative involves a series of in vitro and in vivo assays.

Experimental workflow for assessing anti-inflammatory activity.

B. Workflow for Anticancer Drug Screening

Screening cinnamic acid derivatives for anticancer activity follows a structured approach, progressing from initial cytotoxicity assays to more detailed mechanistic studies.

Experimental workflow for anticancer drug screening.

VI. Conclusion and Future Directions

The journey of cinnamic acid and its derivatives from a fragrant component of a common spice to a versatile platform for drug discovery is a compelling narrative in the history of science. Their rich chemistry, diverse biological activities, and amenability to synthetic modification continue to inspire researchers. The future of cinnamic acid-based research lies in the rational design of novel derivatives with enhanced potency and selectivity for specific biological targets. The exploration of their potential in combination therapies, the development of advanced drug delivery systems, and the continued investigation of their complex mechanisms of action will undoubtedly unlock new therapeutic opportunities for a wide range of human diseases. This enduring legacy ensures that cinnamic acid and its derivatives will remain a focal point of scientific inquiry for years to come.

References

- 1. fchpt.stuba.sk [fchpt.stuba.sk]

- 2. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. bepls.com [bepls.com]

- 5. Showing details for content value of Cinnamic acid in Chinese cinnamon - Phenol-Explorer [phenol-explorer.eu]

- 6. Optimization of green extraction methods for cinnamic acid and cinnamaldehyde from Cinnamon (Cinnamomum cassia) by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 9. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]

- 10. scispace.com [scispace.com]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. US4571432A - Preparation of cinnamic acid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]

- 18. Sinapic acid ameliorates cardiac dysfunction and cardiomyopathy by modulating NF-κB and Nrf2/HO-1 signaling pathways in streptozocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Approaches for the discovery of cinnamic acid derivatives with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. biointerfaceresearch.com [biointerfaceresearch.com]

- 25. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Acetoxycinnamic Acid (CAS Number: 15486-19-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-acetoxycinnamic acid (CAS: 15486-19-8), a derivative of the naturally occurring phenolic compound, p-coumaric acid. This document collates available physicochemical data, details known biological activities, and provides adaptable experimental protocols for its synthesis, analysis, and bioactivity assessment. Due to the limited specific research on this compound, this guide also extensively covers the well-documented biological activities and signaling pathways of its parent compound, p-coumaric acid, offering a foundational framework for future research into this potentially valuable molecule. All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams.

Introduction

This compound, also known as p-acetoxycinnamic acid, is an acetate ester of trans-4-coumaric acid.[1][2] As a derivative of a widespread natural phenolic acid, it holds potential for investigation in various fields, including pharmacology and materials science. The addition of the acetyl group modifies the polarity and bioavailability of the parent p-coumaric acid, potentially altering its pharmacokinetic profile and biological efficacy. This guide serves as a technical resource for researchers, providing the foundational information necessary to design and execute studies involving this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases.

| Property | Value | Reference(s) |

| CAS Number | 15486-19-8 | [3] |

| Molecular Formula | C₁₁H₁₀O₄ | [3] |

| Molecular Weight | 206.19 g/mol | [3] |

| IUPAC Name | (E)-3-(4-acetoxyphenyl)prop-2-enoic acid | [3] |

| Appearance | White to cream crystalline powder | [4] |

| Melting Point | 205-208 °C | [2] |

| Boiling Point (Predicted) | 209-211 °C | [2] |

| Density (Predicted) | 1.267 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| pKa (Predicted) | 4.39 ± 0.10 | [2] |

| LogP (Predicted) | 1.710 | [5] |

Synthesis and Analysis

Synthesis Protocol

This compound is synthesized via the formal condensation of the hydroxyl group of trans-4-coumaric acid with acetic acid.[2] The following is an adaptable protocol for its synthesis.

Materials:

-

trans-4-Coumaric acid

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Tetrahydrofuran (THF) or other suitable solvent

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Toluene

-

Ethyl acetate

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, thermometer, and condenser, dissolve trans-4-coumaric acid in THF.

-

Add pyridine to the solution.

-

While stirring at a controlled temperature (e.g., 20-30°C), slowly add acetic anhydride dropwise over a period of 1-2 hours.

-

Allow the reaction to proceed with stirring for approximately 15 hours at the same temperature.

-

After the reaction is complete, add deionized water to hydrolyze any remaining acetic anhydride.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Add toluene to the concentrate and perform a second concentration step to azeotropically remove residual water and acetic acid.

-

Cool the resulting concentrate to induce crystallization. The crude product can be collected by vacuum filtration.

-

For purification, recrystallize the crude product from a suitable solvent system, such as ethanol or an ethyl acetate/toluene mixture.

-

Dry the purified crystals under vacuum to obtain this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using reversed-phase HPLC. The following is a general method that can be optimized for specific applications.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid or 2% glacial acetic acid in water) and an organic solvent like acetonitrile or methanol.[6][7]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: Cinnamic acid derivatives typically show strong absorbance around 270-310 nm. The optimal wavelength should be determined by UV-Vis spectral analysis.

-

Injection Volume: 20 µL.[6]

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Inject the standards and samples onto the HPLC system.

-

Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Biological Activity and Mechanism of Action

Known Biological Activity of this compound

Direct research into the biological effects of this compound is limited. However, it has been reported to possess antimicrobial properties.

-

Antimicrobial Activity: this compound is described as a bactericide active against both Gram-positive bacteria, including Staphylococcus aureus (including MRSA), and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[1] Its mechanism is suggested to involve interference with bacterial membrane permeability and inhibition of lipid synthesis.[1]

Potential Biological Activities Based on the Parent Compound, p-Coumaric Acid

As this compound is a prodrug that is likely hydrolyzed to p-coumaric acid in vivo, the extensive biological activities of p-coumaric acid are highly relevant. These activities provide a strong basis for future investigation into this compound.

-

Anti-inflammatory Activity: p-Coumaric acid has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[8] This is achieved, in part, by blocking key inflammatory signaling pathways.

-

Antioxidant Activity: As a phenolic acid, p-coumaric acid is a potent antioxidant.[9]

-

Anticancer Properties: Studies have indicated that p-coumaric acid can inhibit the proliferation of cancer cells and induce apoptosis.[9]

-

Neuroprotective Effects: p-Coumaric acid has demonstrated neuroprotective potential in models of neurodegenerative diseases.[9]

Signaling Pathways (of p-Coumaric Acid)

The anti-inflammatory effects of p-coumaric acid are mediated through its interaction with major intracellular signaling cascades.

-

NF-κB Pathway: p-Coumaric acid can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for inflammatory gene expression.[8] It achieves this by inhibiting the phosphorylation of IκB, which prevents the translocation of the p65 subunit of NF-κB into the nucleus.[10]

-

MAPK Pathway: p-Coumaric acid has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11] It can inhibit the phosphorylation of key MAPK proteins such as ERK1/2, JNK, and p38, which are involved in cellular responses to stress and inflammation.[10][11]

Experimental Protocols for Biological Assessment

The following are adaptable protocols for assessing the biological activity of this compound, based on standard methodologies for similar compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.[12][13]

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages for inflammation studies)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[14]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include appropriate controls (untreated, LPS only, compound only).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Visualizations

Diagrams of Signaling Pathways and Workflows

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 15486-19-8 [chemicalbook.com]

- 3. This compound | C11H10O4 | CID 5373941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, predominantly trans, 98+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound (CAS 15486-19-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. japsonline.com [japsonline.com]

- 7. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. banglajol.info [banglajol.info]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to p-Acetoxycinnamic Acid: Properties, Protocols, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Acetoxycinnamic acid, a derivative of the naturally occurring phenolic compound p-coumaric acid, is a molecule of growing interest in the scientific community. Its structural similarity to other biologically active cinnamic acid derivatives suggests a potential for a wide range of applications in pharmacology and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of p-acetoxycinnamic acid, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities based on current scientific understanding.

Chemical and Physical Properties

p-Acetoxycinnamic acid, also known as 4-acetoxycinnamic acid, is a white to off-white crystalline powder.[1] The core of its structure is a phenylpropanoid backbone, featuring a phenyl group substituted with an acetoxy group at the para position, linked to a propenoic acid moiety.

Table 1: Physical and Chemical Properties of p-Acetoxycinnamic Acid

| Property | Value | Reference |

| IUPAC Name | (2E)-3-[4-(acetyloxy)phenyl]prop-2-enoic acid | [2] |

| Synonyms | p-Acetoxycinnamic acid, this compound, p-Coumaric acid acetate | [2][3] |

| CAS Number | 15486-19-8 | [2][3] |

| Chemical Formula | C₁₁H₁₀O₄ | [2][3] |

| Molecular Weight | 206.19 g/mol | [2][3] |

| Melting Point | 205-208 °C | [1] |

| Boiling Point | 209-211 °C (Predicted) | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| pKa | 4.39 ± 0.10 (Predicted) | [1] |

Experimental Protocols

Synthesis of p-Acetoxycinnamic Acid via Acetylation of p-Coumaric Acid

A common and straightforward method for the synthesis of p-acetoxycinnamic acid is the acetylation of its precursor, p-coumaric acid.[4]

Materials:

-

p-Coumaric acid

-

Acetic anhydride

-

Pyridine (catalyst)

-

Cold water

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve p-coumaric acid in pyridine.

-

Slowly add acetic anhydride to the solution while stirring. The reaction is typically carried out at room temperature.

-

Continue stirring the mixture for several hours to ensure the reaction goes to completion.

-

Pour the reaction mixture into cold water while stirring to precipitate the crude p-acetoxycinnamic acid.

-

Collect the precipitate by filtration and wash it thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent, such as hot methanol, to obtain pure p-acetoxycinnamic acid as a crystalline solid.[4]

Diagram 1: Synthesis of p-Acetoxycinnamic Acid

References

Methodological & Application

Application Notes and Protocols for 4-Acetoxycinnamic Acid in Mass Spectrometry Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass Spectrometry Imaging (MSI) is a powerful, label-free analytical technique that provides spatial distribution maps of a wide range of molecules, from small molecule drugs and metabolites to lipids and proteins, directly in tissue sections. The choice of the matrix-assisted laser desorption/ionization (MALDI) matrix is a critical parameter that significantly influences the sensitivity, spatial resolution, and overall success of an MSI experiment. Cinnamic acid derivatives are a well-established class of MALDI matrices, with α-cyano-4-hydroxycinnamic acid (CHCA) being a gold standard for peptide and small molecule analysis.

This document provides detailed application notes and protocols for the use of 4-acetoxycinnamic acid , a derivative of p-coumaric acid, as a potential matrix for MALDI-MSI. While less conventional than its hydroxylated or aminated counterparts, its structural similarity suggests its utility in MSI applications, potentially offering unique advantages in terms of analyte co-crystallization, vacuum stability, or ion suppression effects. These protocols are based on established methodologies for closely related cinnamic acid derivatives and are intended to serve as a comprehensive guide for researchers exploring novel matrix compounds.

Physicochemical Properties

This compound is an acetate ester of trans-4-coumaric acid. Its chemical structure is presented below.

| Property | Value |

| Chemical Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 g/mol [1] |

| Appearance | Solid |

| Solubility | Soluble in organic solvents such as acetonitrile, ethanol, and acetone. |

| UV Absorption | Expected to have strong absorbance in the UV range, compatible with Nd:YAG (355 nm) and nitrogen (337 nm) lasers commonly used in MALDI-MSI. |

Potential Applications in Mass Spectrometry Imaging

Based on the known applications of its analogs, this compound is a promising candidate matrix for the following MSI applications:

-

Small Molecule and Drug Distribution: Mapping the spatial localization of pharmaceutical compounds and their metabolites within tissues is crucial for drug development. The cinnamic acid backbone is well-suited for the analysis of small molecules.

-

Lipidomics: Imaging the distribution of various lipid species in tissues can provide insights into metabolic processes and disease pathology. Cinnamic acid derivatives have been successfully used for lipid analysis.

-

Metabolomics: Visualizing the spatial distribution of endogenous metabolites can elucidate biochemical pathways and identify biomarkers associated with disease.

Comparative Analysis of Cinnamic Acid-Based MALDI Matrices

The selection of a MALDI matrix is often empirical. The following table provides a comparison of this compound with other commonly used cinnamic acid derivatives to aid in matrix selection.

| Matrix | Key Characteristics | Optimal Analytes | Ionization Mode |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | Gold standard, forms homogenous crystals, can have matrix-related interferences in the low mass range.[2][3] | Peptides, Proteins (<30 kDa), Small Molecules, Nucleotides.[4] | Positive |

| Sinapinic acid (SA) | Preferred for higher mass analytes, forms large crystals. | Proteins (>10 kDa). | Positive |

| Ferulic acid (FA) | Structurally similar to SA, used for proteins and peptides. | Proteins, Peptides, Glycoproteins. | Positive |

| 4-Aminocinnamic acid (ACA) | High extinction coefficient at 355 nm, generates fewer in-source fragments, good for thermally labile molecules.[5][6][7] | Polar Lipids, Metabolites, Gangliosides.[5][6][7] | Dual Polarity |

| 4-(Dimethylamino)cinnamic acid (DMACA) | Excellent optical properties, high sensitivity for many lipid classes, allows for lower laser power.[5][6][7] | Phospholipids, Sulfatides.[5][6][7] | Dual Polarity |

| 3,4-Dimethoxycinnamic acid (DMCA) | Strong UV absorption, low matrix-ion interference below m/z 500, high ionization efficiency for low-MW compounds.[8] | Low-Molecular-Weight Metabolites and Lipids.[8] | Positive |

| This compound (Proposed) | Acetoxy group may influence co-crystallization and analyte extraction, potentially reducing ion suppression for certain analyte classes. | Small Molecules, Drugs, Lipids. | Positive (predicted) |

Experimental Protocols

The following protocols provide a detailed methodology for utilizing this compound as a MALDI matrix for MSI. These are generalized protocols and may require optimization based on the specific tissue type, analyte of interest, and instrumentation.

Protocol 1: Tissue Section Preparation

A robust tissue preparation protocol is fundamental for high-quality MSI data.

-

Tissue Collection and Freezing:

-

Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen or on a bed of dry ice to minimize molecular degradation and prevent the formation of large ice crystals.

-

Store the frozen tissue at -80°C until sectioning.

-

-

Cryosectioning:

-

Equilibrate the frozen tissue to the cryostat chamber temperature (typically -15°C to -20°C).

-

Mount the tissue onto a cryostat chuck using an optimal cutting temperature (OCT) compound.

-

Cut tissue sections at a thickness of 10-20 µm.

-

Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides. This is a critical step to ensure good electrical contact and prevent charge accumulation during MALDI analysis.

-

Store the mounted tissue sections at -80°C until matrix application.

-

-

Tissue Washing (Optional, for lipid and small molecule analysis):

-

To remove interfering salts and improve the signal of certain analytes, a brief washing step can be performed.

-

Prepare a cold solution of ammonium formate or acetate (e.g., 50 mM in water or a low percentage of organic solvent).

-

Briefly immerse the slide-mounted tissue section in the cold washing solution for a few seconds.

-

Immediately transfer the slide to a second cold solution (e.g., cold 70% ethanol) to remove the washing buffer.

-

Dry the tissue section under a gentle stream of nitrogen or in a vacuum desiccator.

-

Figure 1. Workflow for tissue sample preparation for MSI.

Protocol 2: this compound Matrix Solution Preparation

The concentration and solvent composition of the matrix solution are critical for forming a homogenous crystal lattice with the analyte.

-

Reagents and Solvents:

-

This compound (high purity)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Trifluoroacetic acid (TFA), MS grade

-

Ultrapure water (e.g., Milli-Q)

-

-

Matrix Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 10 mg/mL.

-

The solvent system will need to be optimized. A good starting point is a mixture of organic solvent and water with a small amount of acid to aid in ionization.

-

Option A (for general small molecules): 70:30 ACN:H₂O with 0.1% TFA.

-

Option B (for lipids): 90:10 ACN:H₂O with 0.1% TFA.

-

Vortex the solution thoroughly to ensure the matrix is fully dissolved. If necessary, briefly sonicate the solution.

-

Centrifuge the solution to pellet any undissolved particles before use.

-

Protocol 3: Matrix Application

The goal of matrix application is to create a uniform layer of fine crystals covering the tissue section.

-

Automated Spraying (Recommended):

-

Use an automated sprayer (e.g., TM-Sprayer, M3 Sprayer) for reproducible and homogenous matrix deposition.

-

Optimize the spraying parameters, including nozzle temperature, flow rate, velocity, and the number of passes. A typical starting point is provided in the table below.

-

| Parameter | Starting Value |

| Nozzle Temperature | 75°C |

| Flow Rate | 0.12 mL/min |

| Nozzle Velocity | 1200 mm/min |

| Number of Passes | 8-12 |

| Track Spacing | 2-3 mm |

| Gas Pressure (N₂) | 10 psi |

-

Manual Application (Alternative):

-

For basic screening, manual application using a TLC sprayer or an airbrush can be used, although this method is less reproducible.

-

Apply the matrix solution in several thin, successive layers, allowing the solvent to evaporate between each layer to build up a fine crystal coating.

-

Figure 2. Workflow for matrix solution preparation and application.

Protocol 4: Mass Spectrometry Imaging Data Acquisition

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a standard calibration mixture appropriate for the mass range of interest. For small molecules and lipids, a low-mass calibrant is required.

-

-

MSI Data Acquisition Parameters:

-

Mount the slide in the MALDI source.

-

Define the imaging region on the tissue section using the instrument's software.

-

Set the spatial resolution (pixel size), typically between 10 and 100 µm.

-

Optimize the laser power to achieve good signal intensity without causing excessive fragmentation or sample degradation.

-

Set the mass range to cover the expected m/z values of the analytes of interest.

-

Acquire the data in either positive or negative ion mode, depending on the analyte. For general screening with a cinnamic acid derivative, positive ion mode is a good starting point.

-

| Parameter | Typical Setting |

| Instrument | MALDI-TOF/TOF or MALDI-Q-TOF |

| Laser | Nd:YAG (355 nm) |

| Laser Repetition Rate | 1-10 kHz |

| Laser Power | 30-70% (instrument dependent) |

| Spatial Resolution | 50 µm |

| Mass Range (m/z) | 100 - 1500 |

| Ionization Mode | Positive |

-

Data Analysis:

-

Use specialized MSI software (e.g., SCiLS Lab, HDI) to visualize the spatial distribution of ions.

-

Perform data processing steps such as baseline correction, normalization, and peak picking.

-

Correlate the ion images with the optical image of the tissue section to identify anatomical features.

-

For analyte identification, perform tandem MS (MS/MS) experiments directly from the tissue or by comparison with standards.

-

Quantitative Analysis Considerations

For quantitative MSI (qMSI), the inclusion of internal standards is essential to correct for variations in matrix deposition, ionization efficiency, and detector response.

-

Internal Standard Selection:

-

Choose a stable isotope-labeled analog of the analyte of interest that has a similar chemical structure and ionization efficiency but a different mass.

-

-

Internal Standard Application:

-

The internal standard can be sprayed onto the tissue section prior to matrix application or mixed directly into the matrix solution.

-

-

Calibration Curve:

-

Generate a calibration curve by spotting known concentrations of the analyte and a fixed concentration of the internal standard onto a control tissue section.

-

Plot the ratio of the analyte signal to the internal standard signal against the analyte concentration.

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Signal Intensity | - Insufficient laser power- Poor co-crystallization- Inappropriate solvent system | - Increase laser power incrementally- Optimize matrix concentration and solvent composition- Try a different solvent system |

| Poor Spatial Resolution | - Large matrix crystals- Analyte delocalization | - Optimize spraying parameters to achieve smaller crystals- Ensure rapid drying of the tissue after any washing steps |

| High Chemical Noise | - Matrix clusters- Contaminants | - Optimize matrix concentration- Use high-purity solvents and reagents |

Conclusion

This compound presents a novel and promising matrix candidate for mass spectrometry imaging of small molecules, drugs, and lipids. By leveraging the well-established protocols for other cinnamic acid derivatives, researchers can systematically evaluate its performance. The detailed protocols provided in this document offer a solid foundation for these investigations. As with any new matrix, optimization of the experimental parameters will be crucial to achieving high-quality and reproducible MSI data. The exploration of new matrices like this compound is vital for expanding the capabilities and applications of mass spectrometry imaging in scientific research and drug development.

References

- 1. This compound | C11H10O4 | CID 5373941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Matrix Selection for the Visualization of Small Molecules and Lipids in Brain Tumors Using Untargeted MALDI-TOF Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. store.bruker.com [store.bruker.com]

- 5. research.tudelft.nl [research.tudelft.nl]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-Dimethoxycinnamic Acid as a Novel Matrix for Enhanced In Situ Detection and Imaging of Low-Molecular-Weight Compounds in Biological Tissues by MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Acetoxycinnamic Acid in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxycinnamic acid is the acetate ester of trans-4-coumaric acid (p-coumaric acid), a naturally occurring phenolic compound with a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] However, the clinical application of p-coumaric acid can be limited by factors such as poor solubility and a short in vivo half-life.[1] The use of this compound as a prodrug in drug delivery systems presents a promising strategy to overcome these limitations. The acetyl group can enhance lipophilicity, potentially improving encapsulation within nanocarriers and cellular uptake. Once administered, endogenous esterases can cleave the ester bond, releasing the active p-coumaric acid in a controlled manner.[3][4]

These application notes provide an overview of the formulation of this compound-based drug delivery systems, with a focus on nanoparticulate carriers. The protocols detailed below are based on established methods for the encapsulation of the active compound, p-coumaric acid, which are directly applicable to its 4-acetoxy prodrug form.

Data Presentation: Nanoparticle Formulations

The following tables summarize quantitative data from studies on nanoparticles loaded with cinnamic acid derivatives, representative of what could be expected for this compound formulations.

| Formulation ID | Polymer/Carrier | Active Compound | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| PCA-NPs-F2 | Chitosan | p-Coumaric Acid | Not Reported | Not Reported | Not Reported | Not Reported | [5] |

| Apt-p-CA-AStNPs | Aptamer-conjugated Starch | p-Coumaric Acid | 218.97 ± 3.07 | -29.2 ± 1.35 | 80.30 ± 0.53 | 10.35 ± 0.85 | [6] |

| CIN-PLGA-NPs | PLGA | trans-Cinnamic Acid | 186.3 | -28.47 | 76.98 | Not Reported | [7][8] |

| DTX@PCA NPs | Poly(p-coumaric acid) | Docetaxel | ~150 | Not Reported | Not Reported | Not Reported | [9] |

Note: Specific data for this compound loaded nanoparticles is limited in the current literature. The data presented for p-coumaric acid and trans-cinnamic acid serve as a relevant proxy.

Experimental Protocols

Protocol 1: Synthesis of this compound-Loaded Chitosan Nanoparticles

This protocol is adapted from the ionic gelation method for preparing p-coumaric acid-loaded chitosan nanoparticles.

Materials:

-

This compound

-

Chitosan (low molecular weight)

-

Sodium tripolyphosphate (TPP)

-

Glacial acetic acid

-

Deionized water

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Chitosan Solution: Prepare a 1% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) glacial acetic acid solution with gentle stirring overnight.

-

Drug Incorporation: Dissolve this compound in a minimal amount of DMSO and add it to the chitosan solution under continuous stirring.

-

Nanoparticle Formation: Prepare a 0.1% (w/v) TPP solution in deionized water. Add the TPP solution dropwise to the chitosan-drug solution under magnetic stirring. The formation of opalescent suspension indicates the formation of nanoparticles.

-

Purification: Centrifuge the nanoparticle suspension at 13,000 rpm for 30 minutes at 4°C.

-

Washing and Storage: Discard the supernatant, resuspend the nanoparticle pellet in deionized water, and lyophilize for long-term storage.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

- Resuspend the lyophilized nanoparticles in deionized water.

- Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.

2. Drug Loading and Encapsulation Efficiency:

- Separate a known amount of nanoparticles from the suspension by centrifugation.

- Measure the amount of free this compound in the supernatant using UV-Vis spectrophotometry or a validated HPLC method.

- Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

Protocol 3: In Vitro Drug Release Study

This protocol utilizes the dialysis bag method to simulate the release of p-coumaric acid from this compound-loaded nanoparticles.

Materials:

-

Nanoparticle suspension

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.4

-

Dialysis membrane (MWCO 3.5 kDa)

-

Esterase solution (e.g., porcine liver esterase)

Procedure:

-

Suspend a known amount of nanoparticles in PBS (pH 7.4) containing esterase to mimic physiological conditions.

-

Load the suspension into a dialysis bag and immerse it in a larger volume of PBS (pH 7.4) at 37°C with continuous stirring.

-

At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

-

Analyze the concentration of released p-coumaric acid in the aliquots using HPLC.

-

To simulate the acidic tumor microenvironment, repeat the experiment using PBS at pH 5.4.[6]

Protocol 4: Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of the nanoparticles on a cancer cell line.[9]

Materials:

-

Cancer cell line (e.g., MDA-MB-231, HCT-15)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Nanoparticle suspension

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of free this compound, empty nanoparticles, and this compound-loaded nanoparticles. Include untreated cells as a control.

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Visualizations

Logical Relationships and Workflows

Caption: Prodrug activation workflow for this compound nanoparticles.

Caption: General experimental workflow for nanoparticle drug delivery systems.

Signaling Pathways

The released p-coumaric acid exerts its anticancer effects by modulating various signaling pathways.

Caption: Key signaling pathways modulated by p-coumaric acid in cancer cells.

References

- 1. toolify.ai [toolify.ai]

- 2. Smart drug delivery of p-Coumaric acid loaded aptamer conjugated starch nanoparticles for effective triple-negative breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of poly(p-coumaric acid) as a self-anticancer nanocarrier for efficient and biosafe cancer therapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 4. Biodegradable coumaric acid-based poly(anhydride-ester) synthesis and subsequent controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. GraphViz Examples and Tutorial [graphs.grevian.org]

- 8. p-Coumaric Acid Nanoparticles Ameliorate Diabetic Nephropathy via Regulating mRNA Expression of KIM-1 and GLUT-2 in Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sketchviz.com [sketchviz.com]

Application of 4-Acetoxycinnamic Acid in Antibacterial Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxycinnamic acid, a derivative of the naturally occurring phenolic compound cinnamic acid, has emerged as a molecule of interest in the field of antibacterial research. While extensive quantitative data for this specific derivative remains limited in publicly available literature, its parent compound and other derivatives have demonstrated significant antimicrobial properties. This document provides a comprehensive overview of the potential antibacterial applications of this compound, including detailed experimental protocols and a summary of expected antibacterial activity based on related compounds. It is important to note that the provided data and protocols are largely based on studies of cinnamic acid and its other derivatives and should be adapted and validated specifically for this compound in a laboratory setting.

A product description of this compound suggests it acts as a staphylococcal bactericide, indicating its potential efficacy against Staphylococcus species[1]. The proposed mechanism involves interference with bacterial membrane permeability and inhibition of lipid synthesis[1]. It is reported to be active against a spectrum of both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa[1].

Data Presentation: Antibacterial Activity of Cinnamic Acid and Its Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for cinnamic acid and some of its derivatives against various bacterial strains, as reported in the literature. This data can serve as a preliminary guide for designing experiments with this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamic Acid and Derivatives against Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Cinnamic Acid | Staphylococcus aureus | >5000 | [2] |

| Cinnamic Acid | Staphylococcus epidermidis | 2048 - 4096 | [3] |

| Caffeic Acid | Mycobacterium tuberculosis | 64 - 512 | [4] |

| Ferulic Acid | Cronobacter sakazakii | 2500 - 5000 | [4] |

| p-Coumaric Acid | Bacillus subtilis | 2.0 mM | [4] |

Table 2: Minimum Inhibitory Concentration (MIC) of Cinnamic Acid and Derivatives against Gram-Negative Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Cinnamic Acid | Escherichia coli | >5000 | [2] |

| Cinnamic Acid | Pseudomonas aeruginosa | >5000 | [2] |

| Ferulic Acid | Pseudomonas aeruginosa | 1000 | [5] |

| Sinapic Acid | Pseudomonas aeruginosa | 1000 | [5] |

| p-Coumaric Acid | Escherichia coli | 2.0 mM | [4] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antibacterial properties of this compound. These protocols are based on established methods used for cinnamic acid and its derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[6]. The broth microdilution method is a standard procedure for determining MIC values[7][8].

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth - MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

-

Controls:

-

Positive Control: A well containing MHB and the bacterial inoculum without the test compound.

-

Negative Control: A well containing only MHB to check for sterility.

-

Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of the solvent used to dissolve the test compound.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Workflow for MIC determination.

Biofilm Inhibition Assay

This assay determines the ability of this compound to prevent the formation of bacterial biofilms.

Protocol:

-

Bacterial Culture Preparation: Grow the bacterial strain in Tryptic Soy Broth (TSB) supplemented with 0.5% glucose to promote biofilm formation. Adjust the culture to a 0.5 McFarland standard.

-

Assay Setup in 96-Well Plate:

-

Add 100 µL of TSB with glucose to each well.

-

Add serial dilutions of this compound to the wells, similar to the MIC protocol.

-

Add 100 µL of the prepared bacterial culture to each well.

-

-

Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

-